2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone is a complex organic compound that features a unique combination of functional groups, including a chloro group, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-cyclopropylamino-pyrimidine with piperidine, followed by chlorination and subsequent reaction with ethanone. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[3-(6-cyclopropylaMino-pyriMidin-4-yloxy)-pyrrolidin-1-yl]-ethanone
- 2-chloro-1-(3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19ClN4O2 |
---|---|
Molecular Weight |
310.78 g/mol |
IUPAC Name |
2-chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypiperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H19ClN4O2/c15-7-14(20)19-5-1-2-11(8-19)21-13-6-12(16-9-17-13)18-10-3-4-10/h6,9-11H,1-5,7-8H2,(H,16,17,18) |
InChI Key |
CYGJTBDCHDNUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)OC2=NC=NC(=C2)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.